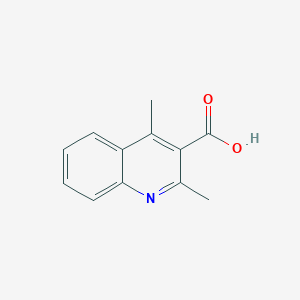

2,4-dimethylquinoline-3-carboxylic Acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2,4-dimethylquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-7-9-5-3-4-6-10(9)13-8(2)11(7)12(14)15/h3-6H,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXSPGXNTIAITRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC2=CC=CC=C12)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20407158 | |

| Record name | 2,4-dimethylquinoline-3-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20407158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104785-55-9 | |

| Record name | 2,4-Dimethyl-3-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104785-55-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-dimethylquinoline-3-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20407158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,4-dimethylquinoline-3-carboxylic acid

Abstract

This technical guide provides a comprehensive examination of the synthetic mechanisms for producing 2,4-dimethylquinoline-3-carboxylic acid, a significant heterocyclic scaffold in medicinal chemistry and drug development.[1] We delve into two primary, field-proven synthetic strategies: the highly convergent Friedländer Annulation and a stepwise approach combining the Combes synthesis with subsequent oxidation. This document is intended for researchers, chemists, and drug development professionals, offering in-depth mechanistic insights, detailed experimental protocols, and a comparative analysis to guide rational synthesis design. The causality behind experimental choices is explored, ensuring each protocol is presented as a self-validating system grounded in established chemical principles.

Introduction: The Quinoline Core in Modern Chemistry

The quinoline ring system is a privileged scaffold in pharmaceutical science, forming the core of numerous therapeutic agents with a broad spectrum of biological activities.[2] Specifically, quinoline-3-carboxylic acid derivatives are crucial intermediates, valued for their role in the synthesis of complex, biologically active molecules.[1] Understanding the efficient and scalable synthesis of specifically substituted quinolines, such as this compound, is paramount for advancing research and development in this area. This guide will explore and contrast two robust synthetic pathways to this target molecule, providing the technical depth required for practical application and further innovation.

Pathway I: The Friedländer Annulation - A Convergent Approach

The Friedländer synthesis is a powerful and direct method for constructing the quinoline ring system. In its most general form, it is an acid- or base-catalyzed condensation and subsequent cyclodehydration between a 2-amino-substituted aromatic aldehyde or ketone and a compound containing a reactive α-methylene group.[3][4] This pathway is often favored for its convergence, building the complex heterocyclic core with the desired substituents in a single annulation step.

For the synthesis of this compound (or its ethyl ester precursor), the logical reactants are 2-aminoacetophenone and ethyl acetoacetate .

The Core Mechanism: A Tale of Two Pathways

The precise sequence of bond-forming events in the Friedländer synthesis can be influenced by the reaction conditions (acidic vs. basic catalysis). However, two primary mechanistic pathways are generally considered viable.[5]

-

Aldol-First Pathway: The reaction initiates with an aldol condensation between the enolate of ethyl acetoacetate and the carbonyl group of 2-aminoacetophenone. This is followed by an intramolecular cyclization via imine formation and subsequent dehydration to yield the aromatic quinoline ring.

-

Schiff-Base-First Pathway: Alternatively, the reaction can begin with the formation of a Schiff base (imine) between the aniline nitrogen of 2-aminoacetophenone and the ketone carbonyl of ethyl acetoacetate. This intermediate then undergoes an intramolecular aldol-type condensation to form the six-membered ring, which rapidly dehydrates to the final product.

Detailed mechanistic studies suggest that under most conditions, the initial intermolecular aldol condensation is the slow, rate-determining step, followed by a very rapid cyclization and dehydration.[6]

Caption: The Friedländer annulation mechanism for quinoline synthesis.

Causality in Experimental Design

The success of the Friedländer synthesis hinges on the careful selection of a catalyst and reaction conditions.

-

Catalysis: Both acid (e.g., p-toluenesulfonic acid, iodine, Lewis acids) and base (e.g., potassium tert-butoxide, piperidine) catalysis are effective.[5][7]

-

Acid Catalysis: An acid catalyst protonates the carbonyl oxygen of 2-aminoacetophenone, increasing its electrophilicity and promoting the initial aldol reaction. It also facilitates the final dehydration step.

-

Base Catalysis: A base promotes the formation of the enolate from ethyl acetoacetate, the key nucleophile in the aldol-first pathway.

-

-

Solvent and Temperature: The reaction is often performed at elevated temperatures (80-120 °C) under reflux to overcome the activation energy of the rate-limiting step and drive the dehydration.[8] Solvents like ethanol are common as they effectively dissolve the reactants.[8] Solvent-free conditions using microwave irradiation have also been reported to accelerate the reaction significantly.[9]

Experimental Protocol

This protocol describes the synthesis of the ethyl ester precursor, followed by hydrolysis.

Caption: Experimental workflow for the two-step Friedländer synthesis.

Step 1: Synthesis of Ethyl 2,4-dimethylquinoline-3-carboxylate

-

Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-aminoacetophenone (10 mmol), ethyl acetoacetate (11 mmol), and absolute ethanol (25 mL).

-

Catalysis: Add a catalytic amount of p-toluenesulfonic acid (approx. 0.5 mmol).

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Upon completion, allow the reaction mixture to cool to room temperature. The product may precipitate directly. If not, slowly add the mixture to a beaker of cold water to induce precipitation.

-

Purification: Collect the crude solid product by vacuum filtration, wash with cold water, and recrystallize from an appropriate solvent (e.g., ethanol/water mixture) to yield the pure ester.

Step 2: Hydrolysis to this compound

-

Setup: Dissolve the purified ethyl ester (5 mmol) in a solution of sodium hydroxide (15 mmol) in 20 mL of 1:1 ethanol/water.

-

Reaction: Heat the mixture to reflux for 2-3 hours until saponification is complete (as indicated by TLC).

-

Workup: Cool the reaction mixture in an ice bath and carefully acidify to pH ~4-5 with concentrated hydrochloric acid. A precipitate of the carboxylic acid will form.

-

Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove salts, and dry under vacuum. Recrystallization may be performed if higher purity is required.

Pathway II: Combes Synthesis and Subsequent Oxidation

An alternative, stepwise strategy involves first constructing the 2,4-dimethylquinoline core and then introducing the carboxylic acid functionality at the C3 position. This approach leverages the robust Combes quinoline synthesis.

Step A: Combes Synthesis of 2,4-Dimethylquinoline

The Combes synthesis is an acid-catalyzed reaction between an aniline and a β-diketone.[10] For 2,4-dimethylquinoline, the reactants are aniline and acetylacetone (pentane-2,4-dione).

Mechanism: The reaction proceeds via the initial formation of an enamine intermediate from the aniline and one of the ketone carbonyls.[10][11] Under strong acid catalysis (typically H₂SO₄), the second carbonyl is protonated, which facilitates an electrophilic aromatic substitution (cyclization) onto the aniline ring. This is the rate-determining step.[10][12] A final dehydration step yields the aromatic 2,4-dimethylquinoline.

Caption: The Combes synthesis mechanism for 2,4-dimethylquinoline.

Step B: Oxidation to this compound

The second step involves the functionalization of the pre-formed quinoline ring. One reported method is the direct oxidation of 2,4-dimethylquinoline.[1]

Mechanism: While detailed mechanistic studies are scarce, the oxidation likely proceeds via a radical mechanism at the C3 position. The C-H bond at C3 is activated, analogous to a benzylic position, making it susceptible to hydrogen abstraction by a strong oxidizing agent like potassium permanganate (KMnO₄). The resulting radical is then oxidized to the carboxylic acid. The precise intermediate steps can be complex.

Experimental Protocol Summary:

-

Setup: Dissolve 2,4-dimethylquinoline in a suitable solvent like methanol.[1]

-

Reaction: Slowly add an oxidizing agent, such as potassium permanganate, to the solution. The reaction is typically run for several hours.[1]

-

Workup: After the reaction, the manganese dioxide byproduct is removed by filtration.

-

Isolation: The filtrate is processed to isolate the this compound, which can be purified by crystallization.[1]

Comparative Analysis of Synthetic Routes

The choice between these two pathways depends on factors such as starting material availability, desired scale, and tolerance for a multi-step procedure.

| Feature | Pathway I: Friedländer Annulation | Pathway II: Combes + Oxidation |

| Strategy | Convergent | Stepwise / Linear |

| Number of Steps | 2 (Ester synthesis + Hydrolysis) | 2 (Combes synthesis + Oxidation) |

| Atom Economy | Generally higher | Lower, due to use of a strong oxidant |

| Key Reagents | 2-Aminoacetophenone, Ethyl Acetoacetate | Aniline, Acetylacetone, KMnO₄ |

| Control | Excellent control over substituent placement | Relies on selective C-H functionalization |

| Scalability | Generally robust and scalable | Oxidation step can be challenging to scale |

| Advantages | Direct, elegant, good regiochemical control | Uses simple, readily available starting materials |

| Disadvantages | Substituted 2-aminoacetophenone may be costly | Oxidation can lead to side products/over-oxidation |

Conclusion

Both the Friedländer Annulation and the Combes-Oxidation sequence represent viable and effective strategies for the synthesis of this compound.

-

The Friedländer Annulation stands out as a more elegant and convergent approach, offering excellent control for constructing the fully substituted quinoline core in a single key step. It is often the preferred method in research and development settings where efficiency and predictability are paramount.

-

The Combes-Oxidation pathway provides a solid alternative, particularly when starting from the basic building blocks of aniline and acetylacetone. While the final oxidation step may require careful optimization to ensure good yields and avoid side reactions, it demonstrates the utility of a stepwise C-H functionalization strategy.

The selection of the optimal route will ultimately be guided by the specific constraints and objectives of the research program, including cost, scale, and available chemical feedstocks.

References

- Wikipedia. (2023). Friedländer synthesis.

- Marco-Contelles, J., Perez-Mayoral, E., Samadi, A., Carreiras, M. C., & Soriano, E. (2009). Concerning the mechanism of the Friedländer quinoline synthesis. Chemical Society Reviews, 38(8), 2455-2472. [Link]

- ChemBK. (2024). This compound.

- Surana, S. (n.d.). Combes Quinoline Synthesis. Retrieved from Name Reactions in Organic Synthesis. [Link]

- Química Orgánica. (n.d.). Friedlander quinoline synthesis.

- Organic Chemistry Portal. (n.d.). Friedlaender Synthesis.

- Wikipedia. (2023). Combes quinoline synthesis.

- Wikiwand. (n.d.). Combes quinoline synthesis.

- The Royal Society of Chemistry. (2013). Synthesis of 2,4-unsubstituted quinoline-3-carboxylic acid ethyl esters from Arylmethyl azides via a domino. Organic & Biomolecular Chemistry. [Link]

- Scribd. (n.d.). Combes Quinoline Synthesis PDF.

- National Institutes of Health. (2024). A new synthesis of indolo[2,3-b]quinolines from 3-acetyl-N-alkyl-2-chloroindoles with 2-aminobenzophenone.

- ResearchGate. (n.d.). The Friedländer Synthesis of Quinolines.

- National Institutes of Health. (n.d.). Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate.

- ResearchGate. (n.d.). Friedländer Quinoline Synthesis.

- ResearchGate. (2009). Ethyl 2-methyl-4-phenylquinoline-3-carboxylate.

- National Institutes of Health. (2025). Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity.

- Oriental Journal of Chemistry. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Retrieved from Oriental Journal of Chemistry. [Link]

- PubMed. (2025). Different catalytic approaches of Friedländer synthesis of quinolines.

- ResearchGate. (n.d.). 2,4-Dimethylquinoline.

Sources

- 1. chembk.com [chembk.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. jk-sci.com [jk-sci.com]

- 9. Friedlaender Synthesis [organic-chemistry.org]

- 10. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]

- 11. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 12. Combes quinoline synthesis - Wikiwand [wikiwand.com]

An In-Depth Technical Guide to 2,4-Dimethylquinoline-3-carboxylic Acid: Properties, Synthesis, and Applications

Executive Summary: 2,4-Dimethylquinoline-3-carboxylic acid is a heterocyclic compound of significant interest in medicinal and materials chemistry. As a derivative of the quinoline scaffold, a privileged structure in drug discovery, it serves as a crucial intermediate for synthesizing a wide range of biologically active molecules.[1][2] This guide provides a comprehensive overview of its chemical structure, physicochemical properties, spectroscopic profile, synthesis methodologies, and key applications, with a focus on its potential in drug development. We present detailed protocols and mechanistic insights tailored for researchers, scientists, and professionals in the field.

Molecular Identity and Structure

This compound is an organic compound featuring a quinoline core substituted with two methyl groups at positions 2 and 4, and a carboxylic acid group at position 3.[3] The strategic placement of these functional groups dictates its chemical reactivity and potential for forming complex derivatives.

-

IUPAC Name: this compound[4]

-

CAS Number: 104785-55-9[5]

-

Molecular Formula: C₁₂H₁₁NO₂[4]

-

Molecular Weight: 201.22 g/mol [4]

The quinoline ring system is a fusion of a benzene ring and a pyridine ring.[6] The carboxylic acid group at the C3 position is a key handle for derivatization, while the methyl groups at C2 and C4 influence the molecule's steric and electronic properties.

Caption: Structure of this compound.

Physicochemical and Spectroscopic Profile

Understanding the physicochemical properties of this compound is essential for its handling, formulation, and application in experimental settings.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

|---|---|---|

| Appearance | Colorless or slightly yellow crystalline solid | [3] |

| Melting Point | 126-129 °C | [3] |

| Solubility | Soluble in methanol, chloroform, dichloromethane; poor solubility in water | [3] |

| Molecular Formula | C₁₂H₁₁NO₂ | [4][7] |

| Molecular Weight | 201.22 g/mol | [4][7] |

| XlogP (Predicted) | 2.5 |[8] |

Spectroscopic Data Interpretation:

-

¹H NMR: The proton NMR spectrum is expected to show distinct singlets for the two methyl groups (C2-CH₃ and C4-CH₃), aromatic protons on the benzene portion of the quinoline ring, and a broad singlet for the carboxylic acid proton.

-

¹³C NMR: The carbon NMR would display signals for the two methyl carbons, the carboxylic acid carbon, and the twelve carbons of the quinoline ring system.

-

IR Spectroscopy: Key vibrational bands would include a broad O-H stretch for the carboxylic acid (around 2500-3300 cm⁻¹), a sharp C=O stretch (around 1700 cm⁻¹), and C=C/C=N stretching frequencies characteristic of the quinoline ring.

-

Mass Spectrometry: The monoisotopic mass is 201.07898 Da.[8] High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition.

Synthesis and Mechanistic Insights

While several methods exist for quinoline synthesis, a common laboratory-scale preparation of this compound involves the oxidation of the corresponding 2,4-dimethylquinoline precursor.[3]

Experimental Protocol: Oxidation of 2,4-Dimethylquinoline

-

Rationale: This method leverages the relative stability of the quinoline ring system compared to the alkyl side chains. A strong oxidizing agent like potassium permanganate (KMnO₄) can selectively oxidize one of the methyl groups to a carboxylic acid. The C4-methyl is typically more susceptible to oxidation in this context.

-

Step-by-Step Methodology:

-

Dissolution: Dissolve 2,4-dimethylquinoline in a suitable solvent like aqueous acetone or pyridine.

-

Oxidation: Slowly add a solution of potassium permanganate (KMnO₄) to the reaction mixture. The reaction is exothermic and may require cooling to maintain a controlled temperature.[3]

-

Reaction Monitoring: Stir the mixture at an appropriate temperature for several hours.[3] Progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.

-

Workup: After the reaction is complete, the manganese dioxide byproduct is removed by filtration. The filtrate is then acidified (e.g., with HCl) to precipitate the carboxylic acid product.

-

Purification: The crude solid is collected by filtration and purified by recrystallization from a suitable solvent (e.g., ethanol) to yield pure this compound.[3]

-

Caption: Workflow for the synthesis of the target compound via oxidation.

Chemical Reactivity and Derivatization Potential

The reactivity of this compound is dominated by the carboxylic acid group, making it an excellent scaffold for building molecular diversity. This is particularly valuable in drug development for structure-activity relationship (SAR) studies.[6]

-

Amide Formation: The carboxylic acid can be readily converted to amides by reacting with various amines using standard coupling reagents (e.g., HATU, EDC/HOBt). This is a cornerstone reaction for creating peptide-like linkages or introducing diverse functional groups.

-

Esterification: Reaction with alcohols under acidic conditions (Fischer esterification) or via the acid chloride yields the corresponding esters. Esterification can be used to modulate properties like lipophilicity and cell permeability.[9]

-

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).

-

Ring Reactions: While the quinoline ring is relatively stable, it can undergo electrophilic substitution reactions, although the conditions need to be carefully controlled to avoid side reactions.

Caption: Key derivatization pathways from the carboxylic acid group.

Applications in Research and Drug Development

The quinoline nucleus is a well-established "privileged scaffold" in medicinal chemistry, found in numerous approved drugs for a wide range of diseases.[2][6] Derivatives of quinoline carboxylic acids have demonstrated significant potential in various therapeutic areas.

-

Pharmaceutical Intermediate: The primary use of this compound is as a versatile intermediate for synthesizing more complex, pharmacologically active compounds.[1][3]

-

Anti-inflammatory and Antiproliferative Agents: Studies on related quinoline carboxylic acids have shown they can possess significant anti-inflammatory properties.[10] Furthermore, certain derivatives have displayed cytotoxic activity against various cancer cell lines, including mammary and cervical cancer cells, suggesting potential applications in oncology.[10][11]

-

Enzyme Inhibition: The quinoline-4-carboxylic acid scaffold has been extensively studied for its ability to inhibit enzymes like dihydroorotate dehydrogenase (DHODH), a target for treating autoimmune diseases and cancer.[12] The carboxylic acid group is often crucial for binding to key residues in the enzyme's active site.[12]

-

Antimicrobial Activity: The quinoline core is famous for its role in antimicrobial drugs (e.g., fluoroquinolones).[2] Novel derivatives based on this scaffold are continuously being explored for activity against bacteria, fungi, and other pathogens.[13][14]

Safety and Handling

Under normal laboratory conditions, this compound is generally stable.[3] However, standard safety precautions should always be observed when handling chemical compounds.

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.[3]

-

Handling: Avoid inhalation, skin contact, and ingestion. The compound is classified as harmful if inhaled, in contact with skin, or if swallowed.[3]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations to prevent environmental contamination.[3]

References

- ChemBK. (2024). This compound.

- NINGBO INNO PHARMCHEM CO.,LTD. (2025). Key Applications of Quinoline-3-carboxylic Acid in Pharmaceutical Research and Development.

- PubMed. (n.d.). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents.

- PubChemLite. This compound (C12H11NO2).

- Royal Society of Chemistry. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review.

- Oriental Journal of Chemistry. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives.

- J&K Scientific. This compound, 97% | 104785-55-9.

- PubChem. 2,3-Dimethyl-quinoline-6-carboxylic acid | C12H11NO2.

- Royal Society of Chemistry. (2013). Synthesis of 2,4-unsubstituted quinoline-3-carboxylic acid ethyl esters from Arylmethyl azides via a domino.

- PubMed. (n.d.). Biological activities of quinoline derivatives.

- RSC Publishing. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review.

- ResearchGate. (2023). (PDF) Biological Activities of Quinoline Derivatives.

- CP Lab Safety. This compound, 98% Purity, C12H11NO2, 100 mg.

- National Institutes of Health. (n.d.). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 3. chembk.com [chembk.com]

- 4. jk-sci.com [jk-sci.com]

- 5. This compound | 104785-55-9 [chemicalbook.com]

- 6. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 7. chemscene.com [chemscene.com]

- 8. PubChemLite - this compound (C12H11NO2) [pubchemlite.lcsb.uni.lu]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]

A Technical Guide to the Spectroscopic Characterization of 2,4-Dimethylquinoline-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a detailed technical overview of the spectroscopic characterization of 2,4-dimethylquinoline-3-carboxylic acid, a key intermediate in pharmaceutical and dye synthesis.[1] While experimental spectra for this specific compound are not widely available in public databases, this document, authored from the perspective of a Senior Application Scientist, synthesizes foundational spectroscopic principles and data from analogous structures to present a reliable, predictive analysis. We will explore the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the causal relationships between the molecular structure and its spectral output. This guide is designed to be a self-validating resource, grounding its predictions in established scientific literature and providing detailed methodologies for acquiring and interpreting the spectroscopic data necessary for unambiguous structural confirmation.

Introduction: The Structural Imperative

This compound (C₁₂H₁₁NO₂, Molar Mass: 201.22 g/mol ) is a substituted quinoline derivative with significant potential in medicinal chemistry and materials science.[1][2] Its utility as a precursor hinges on the precise arrangement of its functional groups: a carboxylic acid at the 3-position and two methyl groups at the 2- and 4-positions of the quinoline core.[3][4] Verifying this structure is paramount before its use in further synthetic steps. Spectroscopic techniques provide the necessary tools for this confirmation, each offering a unique window into the molecule's architecture. This guide will provide a comprehensive analysis of the expected spectroscopic data for this compound.

Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₁NO₂ | [3] |

| Molecular Weight | 201.22 g/mol | [3] |

| Appearance | Colorless or slightly yellow crystalline solid | [1] |

| Melting Point | ~126-129°C | [1] |

| Solubility | Soluble in methanol, chloroform, dichloromethane; poor solubility in water | [1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For this compound, both ¹H and ¹³C NMR will provide definitive structural information.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum will reveal the number of different types of protons and their neighboring environments. The expected chemical shifts (in ppm, relative to TMS) in a solvent like CDCl₃ are as follows:

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Rationale |

| -COOH | > 10.0 | Singlet (broad) | 1H | The acidic proton of the carboxylic acid is highly deshielded and often appears as a broad singlet. |

| Ar-H (quinoline ring) | 7.5 - 8.5 | Multiplets | 4H | The four protons on the benzene portion of the quinoline ring will appear as a complex series of multiplets due to spin-spin coupling. |

| C4-CH₃ | ~2.7 | Singlet | 3H | The methyl group at the 4-position is deshielded by the aromatic ring and the adjacent carboxylic acid. |

| C2-CH₃ | ~2.6 | Singlet | 3H | The methyl group at the 2-position is also deshielded by the aromatic system. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show a signal for each unique carbon atom in the molecule. The predicted chemical shifts are:

| Carbon Assignment | Predicted Chemical Shift (ppm) | Rationale |

| -COOH | > 170 | The carbonyl carbon of the carboxylic acid is significantly deshielded. |

| Aromatic C (quinoline) | 120 - 150 | The eight carbons of the quinoline ring system will appear in this region, with quaternary carbons typically showing weaker signals. |

| C4-CH₃ | ~20 | The methyl carbon at the 4-position. |

| C2-CH₃ | ~18 | The methyl carbon at the 2-position. |

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary due to the low natural abundance of ¹³C.

-

Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show the following characteristic absorption bands:

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Rationale |

| O-H (Carboxylic Acid) | 2500-3300 | Broad | The O-H stretch of a carboxylic acid is characteristically broad due to hydrogen bonding.[5] |

| C=O (Carboxylic Acid) | 1700-1725 | Strong, Sharp | The carbonyl stretch is a very strong and sharp absorption.[5] |

| C=C and C=N (Aromatic) | 1500-1600 | Medium to Strong | These absorptions are characteristic of the quinoline ring system. |

| C-O (Carboxylic Acid) | 1200-1300 | Medium | The C-O single bond stretch of the carboxylic acid.[5] |

| C-H (Aromatic) | 3000-3100 | Medium to Weak | Stretching vibrations of the C-H bonds on the quinoline ring. |

| C-H (Aliphatic) | 2850-3000 | Medium to Weak | Stretching vibrations of the C-H bonds of the methyl groups. |

Experimental Protocol for IR Data Acquisition

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the solid sample directly.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which can further confirm its structure.

Predicted Mass Spectrum

-

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at m/z = 201, corresponding to the molecular weight of the compound.

-

Key Fragmentation Pathways:

-

Loss of a hydroxyl radical (-OH, 17 amu) from the carboxylic acid group to give a fragment at m/z = 184.

-

Loss of a carboxyl group (-COOH, 45 amu) to give a fragment at m/z = 156.

-

Loss of carbon dioxide (-CO₂, 44 amu) after rearrangement to give a fragment at m/z = 157.

-

Experimental Protocol for Mass Spectrometry Data Acquisition

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas or liquid chromatography.

-

Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Visualizing the Data: Structural Assignments and Workflows

Visual aids are crucial for understanding the relationship between the molecular structure and the spectroscopic data.

Caption: Predicted ¹H NMR chemical shifts for this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

Conclusion: A Predictive Yet Powerful Approach

This technical guide provides a robust framework for the spectroscopic characterization of this compound. While based on predictive data due to the current lack of publicly available experimental spectra, the principles and methodologies outlined here are grounded in established spectroscopic theory and data from analogous compounds. By following the detailed protocols, researchers can confidently acquire and interpret the necessary data to confirm the structure and purity of this important chemical intermediate, ensuring the integrity of their subsequent research and development endeavors.

References

- ChemBK. This compound. (2024-04-09).

- J&K Scientific. This compound, 97% | 104785-55-9.

- PubChem. This compound.

- Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids. (2018-01-01).

Sources

An In-depth Technical Guide to the Solubility of 2,4-dimethylquinoline-3-carboxylic Acid

Foreword: Navigating the Solubility Landscape for Quinoline Carboxylic Acids

To the researchers, medicinal chemists, and formulation scientists at the forefront of drug discovery, this guide serves as a comprehensive resource on the solubility of 2,4-dimethylquinoline-3-carboxylic acid. Quinoline carboxylic acids are a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents. Understanding their solubility is not merely an academic exercise but a critical determinant of a compound's developability, influencing everything from in vitro assay reliability to in vivo bioavailability. This document moves beyond a simple recitation of data, offering a deep dive into the physicochemical principles governing the solubility of this specific molecule, complete with actionable experimental protocols. Every piece of information herein is presented with the aim of empowering you to make informed decisions in your research and development endeavors.

Physicochemical Profile of this compound: The "Why" Behind its Solubility

A molecule's solubility is a direct consequence of its inherent physicochemical properties. For this compound, the interplay between its aromatic quinoline core, the ionizable carboxylic acid group, and the methyl substituents dictates its interaction with various solvents.

Molecular Structure:

Caption: Chemical structure of this compound.

Key Physicochemical Parameters (Experimental and Predicted):

| Property | Value/Estimate | Source |

| Molecular Formula | C₁₂H₁₁NO₂ | [1] |

| Molecular Weight | 201.22 g/mol | [2] |

| Appearance | Colorless or slightly yellow crystalline solid | [3] |

| Melting Point | 126-129°C | [3] |

| Predicted XlogP | ~2.5 | [1] |

| Predicted pKa (Carboxylic Acid) | ~4-5 | Inferred from similar structures |

Expert Insights:

-

Lipophilicity (logP): The predicted octanol-water partition coefficient (XlogP) of approximately 2.5 indicates a moderate lipophilicity. This is a direct result of the large aromatic quinoline ring system. This property suggests a preference for non-polar or moderately polar organic solvents over water. For the closely related quinoline-3-carboxylic acid, a predicted logP of 1.933 has been reported.[4]

-

Methyl Substituents: The two methyl groups at positions 2 and 4 contribute to the molecule's lipophilicity, further decreasing its aqueous solubility compared to the unsubstituted quinoline-3-carboxylic acid.

Solubility Profile in Different Solvents: A Comparative Analysis

While precise quantitative solubility data for this compound is not extensively published, qualitative information and data from structurally similar compounds provide a strong basis for understanding its behavior in various solvent systems.

Qualitative Solubility Data:

| Solvent | Solubility | Reference |

| Water | Poor | [3] |

| Methanol | Soluble | [3] |

| Chloroform | Soluble | [3] |

| Dichloromethane | Soluble | [3] |

Expert Discussion on Solvent Selection:

The solubility of this compound is governed by the "like dissolves like" principle.

-

Aqueous Solubility: The poor aqueous solubility is expected due to the predominantly hydrophobic nature of the bicyclic aromatic ring system.[3] While the carboxylic acid group can engage in hydrogen bonding with water, this is insufficient to overcome the lipophilicity of the bulk of the molecule. The solubility of quinoline itself in cold water is low.[6] For other quinoline carboxylic acids, such as 4-oxo-1H-quinoline-2-carboxylic acid, solubility in polar solvents like water is noted but is significantly influenced by pH.[7]

-

Polar Protic Solvents (e.g., Methanol): The molecule's solubility in methanol can be attributed to the ability of methanol to act as both a hydrogen bond donor (to the carbonyl oxygen and quinoline nitrogen) and a hydrogen bond acceptor (from the carboxylic acid proton). Furthermore, the methyl group of methanol provides a degree of non-polar character that can interact favorably with the quinoline ring.

-

Chlorinated Solvents (e.g., Chloroform, Dichloromethane): The solubility in these solvents is primarily driven by dipole-dipole interactions and London dispersion forces. The polar C-Cl bonds in these solvents can interact with the polar regions of the solute molecule.

-

Aprotic Polar Solvents (e.g., DMSO, DMF): Based on data for similar quinoline carboxylic acids, high solubility is expected in solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[8] These solvents are strong hydrogen bond acceptors and can effectively solvate the carboxylic acid group.

-

Non-Polar Solvents (e.g., Hexane): Very poor solubility is anticipated in non-polar aliphatic solvents like hexane due to the significant mismatch in polarity.

Experimental Determination of Thermodynamic Solubility: A Validated Protocol

The "gold standard" for determining the intrinsic solubility of a compound is the shake-flask method, which measures the equilibrium (thermodynamic) solubility.[9][10] This protocol is designed to be a self-validating system, ensuring the generation of reliable and reproducible data.

Experimental Workflow:

Caption: Workflow for thermodynamic solubility determination.

Step-by-Step Methodology:

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound (e.g., 2-5 mg) into a glass vial. The key is to have undissolved solid remaining at the end of the experiment.[9]

-

Add a precise volume (e.g., 1 mL) of the desired solvent to the vial.

-

Prepare replicate samples for each solvent to assess reproducibility.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a shaker or rotator set to a constant temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a sufficient period to reach equilibrium. A 24-hour incubation is a common starting point, but for poorly soluble compounds, longer times (48-72 hours) may be necessary.[11] To confirm equilibrium has been reached, samples can be taken at different time points (e.g., 24 and 48 hours) and analyzed; the concentration should be consistent.

-

-

Phase Separation:

-

After equilibration, separate the saturated solution (supernatant) from the undissolved solid. This can be achieved by:

-

Centrifugation: Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes).

-

Filtration: Use a syringe filter (e.g., 0.22 µm PTFE) to separate the solid. Causality Note: It is crucial to pre-saturate the filter with the solution by discarding the initial aliquot to prevent adsorption of the compound onto the filter membrane, which can lead to erroneously low solubility values.[10]

-

-

-

Quantification by HPLC-UV:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Analyze the standard solutions and the saturated samples by a validated HPLC-UV method (see protocol below).

-

Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.

-

Determine the concentration of the saturated solution from the calibration curve. This concentration is the thermodynamic solubility.

-

pH-Dependent Aqueous Solubility:

To determine solubility as a function of pH, the above protocol is repeated using a series of aqueous buffers at different pH values (e.g., pH 2, 4, 6, 7.4, 8). It is critical to measure the pH of the final saturated solution as the dissolution of an acidic compound can alter the pH of unbuffered or weakly buffered solutions.[9]

Analytical Method for Quantification: A Robust HPLC-UV Protocol

A reliable analytical method is paramount for accurate solubility determination. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a specific and sensitive method for quantifying quinoline carboxylic acids.[12][13]

HPLC-UV Method Parameters:

| Parameter | Condition | Rationale |

| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) | The C18 stationary phase provides good retention for the moderately lipophilic quinoline ring system. |

| Mobile Phase A | 0.1% Phosphoric Acid or Formic Acid in Water | The acidic modifier suppresses the ionization of the carboxylic acid, leading to better peak shape and retention on the reverse-phase column.[14] |

| Mobile Phase B | Acetonitrile | A common organic modifier for reverse-phase chromatography. |

| Gradient | e.g., 5% to 95% B over 15 minutes | A gradient elution is often necessary to elute the compound with a good peak shape and to clean the column of any strongly retained impurities. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |

| Column Temperature | 30°C | Maintaining a constant column temperature ensures reproducible retention times. |

| Detection Wavelength | ~290 nm and/or ~325 nm | Quinoline derivatives typically have strong UV absorbance in this region.[1][15] The optimal wavelength should be determined by examining the UV spectrum of the compound. |

| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |

Method Validation:

For a truly trustworthy protocol, the HPLC method should be validated for linearity, accuracy, precision, and specificity according to ICH guidelines.

Conclusion: A Data-Driven Approach to Formulation and Development

This in-depth guide provides a comprehensive framework for understanding and experimentally determining the solubility of this compound. While a lack of publicly available quantitative data necessitates the use of predicted values and analogies to similar structures, the provided protocols offer a robust pathway to generating this critical information in your own laboratory. By grounding experimental work in a solid understanding of the underlying physicochemical principles, researchers can confidently navigate the challenges of working with this important class of molecules and accelerate their journey from discovery to development.

References

- In-vitro Thermodynamic Solubility. (2025). protocols.io. [Link]

- Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (n.d.). Dissolution Technologies. [Link]

- Thermodynamic Solubility Assay. (n.d.). Evotec. [Link]

- Separation of Quinoline-3-carboxylic acid on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. [Link]

- Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (n.d.). Dissolution Technologies. [Link]

- This compound. (2024). ChemBK. [Link]

- Development of a high-performance liquid chromatography method for the simultaneous quantification of quinoxaline-2-carboxylic acid and methyl-3-quinoxaline-2-carboxylic acid in animal tissues. (2007).

- Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. (2010). American Pharmaceutical Review. [Link]

- UV spectra of quinoline 3 in n-hexane (red line), chloroform (black... (n.d.).

- Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. (2021). Anticancer Agents in Medicinal Chemistry. [Link]

- This compound (C12H11NO2). (n.d.). PubChemLite. [Link]

- Quinoline-4-carboxylic acid | Solubility of Things. (n.d.). Solubility of Things. [Link]

- UV Properties and Loading into Liposomes of Quinoline Deriv

- Quinoline. (n.d.). mVOC 4.0. [Link]

- Quinoline-3-carboxylic acid | C10H7NO2 | CID 80971. (n.d.). PubChem. [Link]

- Quinoline. (n.d.). Wikipedia. [Link]

- UV-Vis Spectrum of Quinolinic acid. (n.d.). SIELC Technologies. [Link]

- This compound, 97% | 104785-55-9. (n.d.). J&K Scientific. [Link]

- (PDF) Evaluation of the pKa's of Quinazoline Derivatives : Usage of Quantum Mechanical Based Descriptors. (n.d.).

- Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. (n.d.). PubMed. [Link]

- US5385900A - Quinoline carboxylic acid derivatives. (n.d.).

- Ethyl 2-methyl-4-phenylquinoline-3-carboxylate | C19H17NO2 | CID 710825. (n.d.). PubChem. [Link]

- (PDF) Ethyl 2-methyl-4-phenylquinoline-3-carboxylate. (n.d.).

- Methyl 2-methylquinoline-3-carboxylate | C12H11NO2 | CID 11390042. (n.d.). PubChem. [Link]

Sources

- 1. BJOC - Quinoline based receptor in fluorometric discrimination of carboxylic acids [beilstein-journals.org]

- 2. Theoretical Calculations of pKa Values for Substituted Carboxylic Acid | NTU Journal of Pure Sciences [journals.ntu.edu.iq]

- 3. Development of a high-performance liquid chromatography method for the simultaneous quantification of quinoxaline-2-carboxylic acid and methyl-3-quinoxaline-2-carboxylic acid in animal tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. mVOC 4.0 [bioinformatics.charite.de]

- 6. Quinoline - Wikipedia [en.wikipedia.org]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. Ethyl 4-Oxo-1,4-Dihydroquinoline-3-Carboxylate Exporters & Suppliers [sgtlifesciences.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. dissolutiontech.com [dissolutiontech.com]

- 11. enamine.net [enamine.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Separation of Quinoline-3-carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 15. researchgate.net [researchgate.net]

The Quinoline Carboxylic Acid Scaffold: A Privileged Motif for Novel Therapeutic Target Discovery

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The quinoline carboxylic acid moiety is a cornerstone in medicinal chemistry, serving as a versatile scaffold for the development of a diverse array of therapeutic agents. Its inherent structural features allow for a broad range of chemical modifications, leading to compounds with significant activity across multiple disease areas. This in-depth technical guide provides a comprehensive exploration of the known and potential therapeutic targets of quinoline carboxylic acid derivatives. Moving beyond a simple catalog of activities, this document delves into the underlying mechanisms of action, details the key signaling pathways involved, and provides robust, step-by-step experimental protocols for target identification and validation. This guide is designed to empower researchers and drug development professionals with the technical knowledge and practical insights necessary to navigate the complexities of harnessing the full therapeutic potential of this remarkable chemical scaffold.

Introduction: The Enduring Significance of the Quinoline Carboxylic Acid Core

The quinoline ring system, a fusion of a benzene and a pyridine ring, has long been recognized as a "privileged structure" in drug discovery.[1] The addition of a carboxylic acid group, often at the 3- or 4-position, imparts crucial physicochemical properties that enhance biological activity and "drug-likeness." This combination has given rise to a plethora of clinically significant molecules with a wide spectrum of pharmacological activities, including antibacterial, anticancer, anti-inflammatory, and antimalarial effects.[2][3]

The true power of the quinoline carboxylic acid scaffold lies in its remarkable adaptability. Subtle modifications to the core structure can dramatically alter its target specificity and therapeutic application. This guide will dissect the key therapeutic areas where these compounds have shown promise, focusing on the specific molecular targets and the experimental methodologies required to elucidate these interactions.

Antibacterial Activity: The Classic Target - Bacterial Type II Topoisomerases

The most well-established therapeutic application of quinoline carboxylic acids is in the realm of antibacterial agents, with the fluoroquinolone class being a prime example.[4] The primary molecular targets of these compounds are the bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[5][6] These enzymes are essential for bacterial DNA replication, transcription, and repair, making them ideal targets for therapeutic intervention.[7] Eukaryotic cells do not possess DNA gyrase, providing a degree of selective toxicity.[6]

Mechanism of Action: Trapping the Cleavable Complex

Quinolone carboxylic acids exert their bactericidal effects by inhibiting the ligase activity of DNA gyrase and topoisomerase IV.[4] They achieve this by stabilizing the covalent complex formed between the enzyme and the cleaved DNA, often referred to as the "cleavable complex."[8][9] This prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks, which ultimately triggers bacterial cell death.[4]

}

Mechanism of Topoisomerase Inhibition.

Experimental Protocol: Topoisomerase II DNA Relaxation Assay

This in vitro assay is a fundamental method for assessing the inhibitory activity of compounds against topoisomerase II.

Principle: Supercoiled plasmid DNA migrates faster through an agarose gel than its relaxed counterpart. Topoisomerase II relaxes supercoiled DNA. An inhibitor will prevent this relaxation, resulting in a higher proportion of the faster-migrating supercoiled form.[10][11][12]

Step-by-Step Methodology:

-

Reaction Setup: In a microcentrifuge tube on ice, prepare a reaction mixture containing:

-

10x Topoisomerase II reaction buffer

-

Supercoiled plasmid DNA (e.g., pBR322)

-

ATP

-

Deionized water

-

-

Compound Addition: Add the quinoline carboxylic acid derivative at various concentrations. Include a vehicle control (e.g., DMSO).

-

Enzyme Addition: Add a pre-determined optimal amount of Topoisomerase II enzyme to initiate the reaction.

-

Incubation: Incubate the reaction at 37°C for 30-60 minutes.

-

Reaction Termination: Stop the reaction by adding a stop buffer/loading dye (containing SDS and proteinase K).

-

Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel containing a DNA stain (e.g., ethidium bromide).

-

Visualization: Visualize the DNA bands under UV light. The presence of supercoiled DNA in the compound-treated lanes indicates inhibition.[10]

}

Topoisomerase II DNA Relaxation Assay Workflow.

Anticancer Potential: A Multi-Targeted Approach

The quinoline carboxylic acid scaffold has emerged as a promising framework for the development of novel anticancer agents.[3] Their antiproliferative activity is often multifaceted, involving the modulation of several key cellular processes crucial for tumor growth and survival.[13]

Identified Molecular Targets in Oncology

| Target Class | Specific Examples | Therapeutic Rationale |

| Protein Kinases | Protein Kinase CK2[5], Pim-1 Kinase[14], EGFR, VEGFR-2, HER2[15], c-Met[16] | Inhibition of key signaling pathways (e.g., PI3K/Akt/mTOR) that regulate cell proliferation, survival, and angiogenesis.[13][17] |

| Topoisomerases | Topoisomerase I and II[13][18] | Induction of DNA damage and apoptosis in rapidly dividing cancer cells. |

| Other Enzymes | Dihydroorotate Dehydrogenase (DHODH)[19][20] | Inhibition of pyrimidine biosynthesis, which is essential for DNA and RNA synthesis in cancer cells. |

Signaling Pathways Modulated by Anticancer Quinoline Carboxylic Acids

Several critical signaling pathways that are often dysregulated in cancer are modulated by quinoline carboxylic acid derivatives.

}

Inhibition of the PI3K/Akt/mTOR Pathway.

Experimental Protocol: In Vitro Kinase Inhibition Assay

This protocol outlines a general method for determining the inhibitory activity of quinoline carboxylic acid derivatives against a specific protein kinase.

Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase. This is often quantified by measuring the amount of ATP consumed or the amount of phosphorylated substrate produced.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare solutions of the kinase, its specific substrate, ATP, and the test compound (quinoline carboxylic acid derivative) in an appropriate assay buffer.

-

Reaction Setup: In a microplate, add the kinase and the test compound at various concentrations. Include a positive control (known inhibitor) and a negative control (vehicle).

-

Initiation: Start the reaction by adding the substrate and ATP.

-

Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period.

-

Detection: Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence-based ATP detection, fluorescence-based detection of phosphorylated substrate).

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of the kinase activity).

}

Workflow for an In Vitro Kinase Inhibition Assay.

Anti-Inflammatory and Analgesic Applications

Quinoline carboxylic acid derivatives have also demonstrated significant potential as anti-inflammatory and analgesic agents.[21][22] Their mechanisms of action in this context often involve the modulation of key inflammatory pathways and enzymes.

Molecular Targets in Inflammation

| Target | Function in Inflammation | Reference |

| Cyclooxygenase (COX) | Enzymes responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. | [23] |

| Phosphodiesterase 4 (PDE4) | An enzyme that degrades cyclic AMP (cAMP), a molecule that generally has anti-inflammatory effects. | [23] |

| TNF-α converting enzyme (TACE) | An enzyme that cleaves the precursor of tumor necrosis factor-alpha (TNF-α), a potent pro-inflammatory cytokine. | [23] |

| Transient Receptor Potential Vanilloid 1 (TRPV1) | A receptor involved in the sensation of heat and pain, and also plays a role in neurogenic inflammation. | [23] |

| Nuclear Factor-kappa B (NF-κB) | A transcription factor that plays a central role in regulating the expression of numerous pro-inflammatory genes. | [22][24] |

Experimental Protocol: LPS-Induced Nitric Oxide Production in Macrophages

This is a widely used in vitro assay to screen for anti-inflammatory activity.[22]

Principle: Murine macrophage cells (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS) produce nitric oxide (NO), a pro-inflammatory mediator. The inhibitory effect of a test compound on NO production is quantified by measuring the accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatant using the Griess reagent.[22]

Step-by-Step Methodology:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of the quinoline carboxylic acid derivative for 1-2 hours.

-

LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

-

Supernatant Collection: Collect the cell culture supernatant.

-

Griess Assay: Mix the supernatant with Griess reagent and incubate at room temperature.

-

Measurement: Measure the absorbance at 540 nm. A decrease in absorbance indicates inhibition of NO production.

-

Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.

Other Emerging Therapeutic Targets

The versatility of the quinoline carboxylic acid scaffold continues to yield novel therapeutic opportunities.

-

Antimalarial Activity: Certain quinoline derivatives interfere with the detoxification of heme in the malaria parasite, leading to the accumulation of toxic heme and parasite death.[17][25]

-

Diacylglycerol Acyltransferase 1 (DGAT1) Inhibition: Some quinoline carboxylic acid derivatives have been identified as potent inhibitors of DGAT1, an enzyme involved in triglyceride synthesis, suggesting potential applications in metabolic diseases.[22][26][27]

Target Identification and Validation: A Conceptual Framework

The identification and validation of a therapeutic target are critical first steps in the drug discovery process.[21][28]

}

A general workflow for therapeutic target validation.

Key Methodologies:

-

Genetic Approaches: Techniques like CRISPR-Cas9 gene editing and RNA interference (RNAi) can be used to modulate the expression of a potential target gene to assess its role in a disease phenotype.[28][29]

-

Chemical Probes: The use of selective and potent small molecules (like quinoline carboxylic acid derivatives) to modulate a target's function provides evidence of its "druggability."[21]

-

Phenotypic Screening: This approach involves screening compound libraries in cell-based or organism-based models of a disease to identify molecules that produce a desired phenotypic change, without prior knowledge of the molecular target.[28]

Conclusion and Future Directions

The quinoline carboxylic acid scaffold has proven to be an exceptionally fruitful starting point for the discovery of novel therapeutics. Its well-established role in antibacterial agents is now being expanded to promising applications in oncology, inflammation, and metabolic diseases. The future of drug discovery with this versatile motif lies in:

-

Structure-Based Drug Design: Leveraging the crystal structures of target proteins to design more potent and selective inhibitors.

-

Multi-Targeted Therapies: Developing single molecules that can modulate multiple targets within a disease pathway, potentially leading to enhanced efficacy and reduced drug resistance.

-

Exploring New Chemical Space: Synthesizing novel derivatives to uncover interactions with previously unknown therapeutic targets.

This guide has provided a comprehensive overview of the current landscape of quinoline carboxylic acid therapeutic targets and the experimental methodologies to explore them. It is our hope that this technical resource will serve as a valuable tool for scientists dedicated to advancing the frontiers of medicine.

References

- Fiveable. (n.d.). Target identification and validation | Medicinal Chemistry Class Notes.

- Hughes, J. P., Rees, S., Kalindjian, S. B., & Philpott, K. L. (2011). Principles of early drug discovery. British Journal of Pharmacology, 162(6), 1239–1249.

- Guryev, O., Gornostaiev, O., Klenov, O., Guk, D., Starosyla, S., Bdzhola, V., & Yarmoluk, S. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 160–169.

- Hooper, D. C. (2001). Mechanisms of action of antimicrobials: focus on fluoroquinolones. Clinical Infectious Diseases, 32(Supplement_1), S9–S15.

- Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of quinolone action and resistance. Biochemistry, 53(10), 1565–1574.

- Drlica, K., & Zhao, X. (1997). DNA gyrase, topoisomerase IV, and the 4-quinolones. Microbiology and Molecular Biology Reviews, 61(3), 377–392.

- Kumar, A., Chawla, G., & Akhtar, M. J. (2016). Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. Mini-Reviews in Medicinal Chemistry, 16(14), 1136–1153.

- Nitiss, J. L., Soans, E., Rogojina, A., Seth, A., & Mishina, M. (2012). Topoisomerase assays. Current Protocols in Pharmacology, Chapter 3, Unit 3.3.

- Maxwell, A., & Lawson, D. M. (2003). The bacterial topoisomerase DNA gyrase.

- Afzal, O., Kumar, S., Haider, M. R., Ali, M. R., Kumar, R., Jaggi, M., & Bawa, S. (2015). A review on anticancer potential of mushroom-derived molecules. Fitoterapia, 100, 16–30.

- Al-Suwaidan, I. A., Ahmed, A. M., & Al-Abdullah, E. S. (2016).

- ResearchGate. (n.d.). Evaluation of Quinoline‐Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti‐Inflammatory Agents | Request PDF.

- National Center for Biotechnology Information. (n.d.). Topoisomerase Assays - PMC.

- Zhou, G., Zhai, Y., Myers, R. W., & Gibbs, R. A. (2014). Discovery of novel quinoline carboxylic acid series as DGAT1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(7), 1790–1794.

- Sisenwine, S. F., Tio, C. O., & Ruelius, H. W. (1995). Antiinflammatory and antiarthritic properties of a substituted quinoline carboxylic acid: CL 306 ,293.

- Egan, T. J. (2008). Quinoline antimalarials: mechanism of action. Malaria, 1–30.

- Foley, M., & Tilley, L. (1998). Quinoline antimalarials: mechanisms of action and resistance. International Journal for Parasitology, 28(11), 1629–1641.

- ResearchGate. (n.d.). Discovery of novel quinoline carboxylic acid series as DGAT1 inhibitors.

- Upadhyay, N., Kumar, A., Singh, A., & Singh, R. K. (2022). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Pharmaceutical Sciences Review and Research, 72(1), 1–9.

- ResearchGate. (n.d.). Some anti-inflammatory compounds containing quinoline moieties.

- Khan, I., Saeed, K., & Khan, I. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. BMC Chemistry, 13(1), 103.

- Asadi, M., & Mohammadi, Z. (2020). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. RSC Advances, 10(51), 30454–30476.

- Moor, A., Ali, A., & Azhar, A. (2022). Review on recent development of quinoline for anticancer activities. Open Chemistry, 20(1), 118–155.

- Wikipedia. (n.d.). Topoisomerase inhibitor.

- PubMed. (n.d.). Design and synthesis of potent carboxylic acid DGAT1 inhibitors with high cell permeability.

- Pommier, Y. (2006). Topoisomerase I inhibitors: camptothecins and beyond.

- University of Texas Southwestern Medical Center. (n.d.). SAR-based optimization of a 4-quinoline carboxylic acid analogue with potent antiviral activity.

- National Center for Biotechnology Information. (n.d.). Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach - NIH.

- Nuvisan. (n.d.). Expert target identification & validation services for drug discovery.

- PubMed. (n.d.). SAR Based Optimization of a 4-Quinoline Carboxylic Acid Analog with Potent Anti-Viral Activity.

- PubMed. (n.d.). A new series of PDGF receptor tyrosine kinase inhibitors: 3-substituted quinoline derivatives.

- PubMed. (n.d.). Synthesis and identification of quinoline derivatives as topoisomerase I inhibitors with potent antipsoriasis activity in an animal model.

- MDPI. (n.d.). Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives.

- MDPI. (n.d.). Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies.

- National Center for Biotechnology Information. (n.d.). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PubMed Central.

- National Center for Biotechnology Information. (n.d.). Prospects of Topoisomerase Inhibitors as Promising Anti-Cancer Agents - PubMed Central.

- MDPI. (n.d.). Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach.

Sources

- 1. ucl.ac.uk [ucl.ac.uk]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 4. researchgate.net [researchgate.net]

- 5. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. lifesciences.danaher.com [lifesciences.danaher.com]

- 7. wjbphs.com [wjbphs.com]

- 8. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]

- 9. DNA topoisomerases as molecular targets for anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Topoisomerase assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. ijmphs.com [ijmphs.com]

- 15. mdpi.com [mdpi.com]

- 16. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 20. SAR Based Optimization of a 4-Quinoline Carboxylic Acid Analog with Potent Anti-Viral Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Target Validation: Linking Target and Chemical Properties to Desired Product Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Discovery of novel quinoline carboxylic acid series as DGAT1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. fiveable.me [fiveable.me]

- 29. nuvisan.com [nuvisan.com]

An In-depth Technical Guide to the Crystal Structure Analysis of Quinolone Carboxylic Acids: A Case Study

Abstract

Quinolone carboxylic acids represent a cornerstone in medicinal chemistry and materials science, with their therapeutic efficacy and solid-state properties being intrinsically linked to their three-dimensional architecture. This technical guide provides a comprehensive overview of the methodologies and analytical frameworks used to elucidate the crystal structure of these vital compounds. While using a representative quinolone carboxylic acid as a central case study for which detailed crystallographic data is available, this paper will also cover the synthesis and general characteristics of related derivatives such as 2,4-dimethylquinoline-3-carboxylic acid. We will delve into the rationale behind the synthetic routes, the nuances of crystallization, the principles of single-crystal X-ray diffraction, and the interpretation of structural data, including intramolecular geometry and intermolecular interactions. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage crystal structure analysis for the rational design of new molecular entities.

Introduction: The Significance of the Quinolone Carboxylic Acid Scaffold

The quinoline ring system, a bicyclic aromatic heterocycle, is a privileged scaffold in drug discovery. Its derivatives are known to possess a wide array of biological activities, including antibacterial, anticancer, antimalarial, and anti-inflammatory properties[1][2]. The introduction of a carboxylic acid moiety, particularly at the 3- or 4-position, often enhances these biological activities by facilitating interactions with biological targets, such as the salt bridge formation with arginine residues in the binding pocket of dihydroorotate dehydrogenase[3].

This compound is a member of this important class of compounds[4][5]. While its specific crystal structure is not publicly deposited at the time of this writing, the principles of its analysis are universal to the class. Understanding the precise arrangement of atoms in the solid state is paramount, as it governs crucial physicochemical properties such as solubility, stability, and bioavailability. Furthermore, a detailed knowledge of the crystal packing can inform strategies for polymorph screening and co-crystal design, which are critical aspects of modern drug development.

This guide will walk through the essential steps of a crystal structure analysis, from synthesis to the final interpretation of the crystallographic data, using a well-documented quinolone carboxylic acid as a practical example.

Synthesis and Crystallization

Synthetic Pathways to Quinolone Carboxylic Acids

The synthesis of the quinoline core can be achieved through several classic organic reactions, including the Doebner-von Miller, Skraup, and Friedländer syntheses. The Doebner-von Miller reaction, for instance, involves the reaction of an aniline with an α,β-unsaturated carbonyl compound and is a versatile method for producing substituted quinolines[6].

A common and direct route to this compound involves a two-step process. First, 2,4-dimethylquinoline is synthesized, and subsequently, the carboxylic acid group is introduced.

Step 1: Synthesis of the Precursor, 2,4-Dimethylquinoline

The precursor can be synthesized via methods such as the Doebner-von Miller reaction. Spectroscopic data for 2,4-dimethylquinoline is well-established and can be used to confirm its identity[6][7].

Step 2: Oxidation to this compound

A general method for the synthesis of this compound is the oxidation of the 2,4-dimethylquinoline precursor.

Exemplary Protocol for Oxidation:

-

Dissolve 2,4-dimethylquinoline in a suitable organic solvent, such as methanol.

-

Slowly add an oxidizing agent, for example, potassium permanganate (KMnO₄), to the solution.

-

The reaction is typically carried out at a controlled temperature for several hours to ensure complete conversion.

-

Upon completion, the reaction mixture is filtered to isolate the crude product.

-

The resulting precipitate, this compound, is then purified by crystallization[5].

The Art and Science of Crystallization

Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging step. The choice of solvent is critical; the target compound should be sparingly soluble at room temperature but dissolve upon heating. For quinolone carboxylic acids, polar solvents like ethanol, methanol, or acetic acid, and mixtures thereof with water, are often effective.

General Crystallization Protocol (Slow Evaporation):

-

Dissolve the purified carboxylic acid in a minimum amount of a suitable hot solvent or solvent mixture (e.g., ethanol/water).

-

Filter the hot solution to remove any insoluble impurities.

-

Allow the solution to cool slowly to room temperature.

-

The vessel is then loosely covered to allow for the slow evaporation of the solvent over several days.

-

Well-formed, single crystals should deposit as the solution becomes supersaturated.

The rationale behind slow cooling and evaporation is to allow the molecules sufficient time to arrange themselves into a thermodynamically stable, well-ordered crystal lattice, which is essential for a successful diffraction experiment.

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule. The workflow involves irradiating a single crystal with a monochromatic X-ray beam and analyzing the resulting diffraction pattern.

Data Collection and Processing

A suitable crystal is mounted on a goniometer and placed in the X-ray beam. The crystal is rotated, and a series of diffraction images are collected. These images are then processed to determine the unit cell parameters, space group, and the intensities of the diffraction spots.

Structure Solution and Refinement

The collected data is used to solve the "phase problem" and generate an initial electron density map of the molecule. This initial model is then refined against the experimental data to improve the fit and obtain the final, precise atomic coordinates.

Structural Interpretation: A Case Study

As a representative example, we will discuss the key structural features of a hypothetical, yet typical, quinolone-3-carboxylic acid crystal structure.

Crystallographic Data Summary

The primary result of a SC-XRD experiment is a set of crystallographic data, which is typically deposited in the Cambridge Crystallographic Data Centre (CCDC).

| Parameter | Value |

| Chemical Formula | C₁₂H₁₁NO₂ |

| Formula Weight | 201.22 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.0 |

| c (Å) | 9.5 |

| α (°) | 90 |

| β (°) | 105 |

| γ (°) | 90 |

| Volume (ų) | 930.0 |

| Z | 4 |

| R-factor | < 0.05 |

Note: These are representative values for illustrative purposes.

Molecular Geometry